molecular formula C10H19ClO2 B1665874 4-(Chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane CAS No. 36236-73-4

4-(Chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane

Cat. No. B1665874
CAS RN: 36236-73-4
M. Wt: 206.71 g/mol
InChI Key: HFNJYHPLTFGNLJ-UHFFFAOYSA-N
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Description

AY 22352 is a biochemical.

Scientific Research Applications

Tetrahedral Intermediates in Chemical Reactions

  • Chemical Kinetics and Reaction Mechanisms: Chloro-substituents in compounds like 1-hydroxy-2-chloromethyl-1,3-dioxolane have been studied for their impact on chemical reaction kinetics. The introduction of chlorosubstituents into 2-hydroxy-2-methyl-1, 3-dioxolane was found to influence the breakdown rates in hydration reactions (Capon & Dosunmu, 1984).

Synthesis of 1,3-Dioxolane Derivatives

  • Derivative Synthesis: Research has been conducted on synthesizing 1,3-dioxolane derivatives from β-chlorolactic acid and ketones, leading to the creation of 5-methylene-2,2-pentamethylene-1,3-dioxolan-4-one by dehydrochlorination of intermediate 5-chloromethyl derivatives (Shevchuk, Podgornova, & Ustavshchikov, 2001).

Spectroscopic and Acoustic Studies

  • Structural Analysis: The structure of 1,3-dioxolan-2-one and its derivatives, including 4-chloromethyl, was analyzed using spectroscopic and ultrasonic absorption measurements. This research helped in understanding the molecular structures and possible isomers of these compounds (Pethrick, Wyn-Jones, Hamblin, & White, 1969).

Polymerization and Material Science

  • Polymerization of Chlorinated Methyl Dioxolanes: Studies on the polymerization of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes have shown potential for creating high-melting, fire-resistant polymers. This includes poly-2-trichloromethyl-4-methylene-1,3-dioxolane, noted for its hydrolytic stability and nonflammability (Dietrich, 1968).

Chemical Transformations and Reactions

  • Selective Chlorination: The direction of chlorination of 1,3-dioxolan-4-ones, including 4-chloromethyl derivatives, is influenced by substituents at specific positions in the ring structure, affecting the hydrogen replacement in the molecule (Likhterov & Étlis, 1986).

properties

CAS RN

36236-73-4

Product Name

4-(Chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

4-(chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane

InChI

InChI=1S/C10H19ClO2/c1-3-4-5-6-10(2)12-8-9(7-11)13-10/h9H,3-8H2,1-2H3

InChI Key

HFNJYHPLTFGNLJ-UHFFFAOYSA-N

SMILES

CCCCCC1(OCC(O1)CCl)C

Canonical SMILES

CCCCCC1(OCC(O1)CCl)C

Appearance

Solid powder

Other CAS RN

36236-73-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AY 22,352
AY 22352
AY-22352

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane
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4-(Chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane
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4-(Chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane
Reactant of Route 4
4-(Chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane
Reactant of Route 5
4-(Chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane
Reactant of Route 6
4-(Chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane

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